BenchChemオンラインストアへようこそ!

2,3-Dehydro-3,4-dihydro ivermectin

Molluscicide Schistosomiasis Control Selective Toxicity

Secure high-purity 2,3-Dehydro-3,4-dihydro ivermectin (CAS 1135339-49-9) for advanced research. This ivermectin analog demonstrates potent activity against L. amazonensis (IC50s=13.8 and 3.6 µM) without macrophage cytotoxicity. Ideal for antiparasitic drug discovery and mechanism studies. Verified purity and ready for global B2B shipment.

Molecular Formula C48H74O14
Molecular Weight 875.1 g/mol
Cat. No. B7890284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dehydro-3,4-dihydro ivermectin
Molecular FormulaC48H74O14
Molecular Weight875.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38?,39?,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
InChIKeyAZSNMRSAGSSBNP-IMXPOURJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Use of (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one (Ivermectin B1a)


This compound is 22,23-dihydroavermectin B1a, the major component (>80%) of the anthelmintic drug ivermectin [1]. It is a semi-synthetic macrocyclic lactone derived from the natural fermentation product avermectin B1a through selective hydrogenation of the C22-C23 double bond [1]. As the principal active homolog in commercial ivermectin formulations, it is the primary driver of the compound's well-characterized antiparasitic activity mediated through high-affinity binding to invertebrate glutamate-gated chloride channels (GluCls) [2]. Its specific stereochemistry and substitution pattern at C-25 distinguish it from its minor in-class counterpart, ivermectin B1b, and other related macrocyclic lactones.

Critical Differentiation: Why Ivermectin B1a Cannot Be Substituted by Other Avermectins or Milbemycins


The macrocyclic lactone (ML) class exhibits profound pharmacological divergence despite shared structural motifs. Substituting ivermectin B1a with its minor component ivermectin B1b, other avermectins like selamectin or doramectin, or milbemycins such as moxidectin, introduces significant variability in target receptor efficacy, spectrum of activity against specific pests, and vertebrate safety profiles. For instance, ivermectin B1a is known to be inactive as a molluscicide, whereas ivermectin B1b is lethal to snails [1]. Similarly, moxidectin demonstrates 10-fold higher potency at a specific nematode receptor target compared to an 80:20 ivermectin B1a/B1b mixture [2]. These quantifiable differences in potency, selectivity, and efficacy underscore that generic substitution is not scientifically valid for research protocols requiring precise, reproducible outcomes.

Quantitative Differentiation Data for Ivermectin B1a Against Key Comparators


Comparative Molluscicidal Activity: Ivermectin B1a vs. Ivermectin B1b

In a study assessing the impact on Biomphalaria snails, the major component of commercial ivermectin, ivermectin B1a, was found to be inactive as a molluscicide. In stark contrast, the minor component, ivermectin B1b, was solely responsible for snail lethality [1].

Molluscicide Schistosomiasis Control Selective Toxicity

Comparative Target Receptor Potency: Ivermectin (80:20 B1a/B1b) vs. Moxidectin

Electrophysiological studies on the C. elegans glutamate-gated chloride channel GLC-2 revealed that moxidectin (MOX) inhibits the receptor approximately 10-fold more potently than an 80:20 mixture of ivermectin B1a and B1b. MOX also demonstrated a significantly greater maximal inhibition of glutamate activation [1].

Electrophysiology C. elegans GluCl Receptor Anthelmintic Potency

Comparative Insecticidal Potency: Ivermectin B1a (as Ivermectin) vs. Milbemycin A3/A4

In comparative bioassays, a mixture containing ivermectin B1a (as ivermectin) demonstrated significantly higher insecticidal activity than milbemycin A3/A4. The ivermectin mixture was 2.5-fold more potent against C. elegans and 5.7-fold more potent against second-instar larvae of Mythimna separata [1].

Insecticide C. elegans Agricultural Pesticide Biological Activity

Comparative Potency and Pharmacodynamics: Ivermectin B1a vs. Ivermectin B1a Monosaccharide

Hydrolysis of ivermectin B1a to its monosaccharide derivative yields a compound that retains the ability to inhibit nematode larval development but is devoid of paralytic activity. Both ivermectin B1a and its monosaccharide derivative demonstrate full efficacy in inhibiting Haemonchus contortus larval development at a minimum concentration of 0.001 μg/mL .

Anthelmintic Structure-Activity Relationship Larval Development Assay Resistance Probe

Comparative Acaricidal Activity: Ivermectin B1a vs. Δ2-Avermectin B1a

Δ2-Avermectin B1a, a degradation product formed by base-catalyzed isomerization of ivermectin B1a, exhibits significantly reduced acaricidal activity. Against the two-spotted spider mite (Tetranychus urticae), ivermectin B1a has an LC90 of 0.038 ppm, whereas Δ2-Avermectin B1a has an LC90 of 0.23 ppm .

Acaricide Degradation Product Structure-Activity Relationship LC90

High-Value Application Scenarios for Ivermectin B1a Driven by Comparative Evidence


Selective Nematocidal Research Excluding Molluscicidal Interference

For studies focused exclusively on nematode control or C. elegans genetics where snail toxicity would be a confounding variable, pure ivermectin B1a is the essential reagent. Evidence demonstrates that ivermectin B1a is inactive against Biomphalaria snails, whereas the minor component ivermectin B1b is the lethal agent [1]. Using the purified B1a component ensures that experimental outcomes are attributable to nematocidal activity alone.

C. elegans Research Requiring Defined GluCl Receptor Modulation

In electrophysiology or pharmacology studies utilizing the C. elegans GLC-2 receptor, the choice of macrocyclic lactone has a measurable impact. Comparative data show that an 80:20 ivermectin B1a/B1b mixture produces a maximal inhibition of 57.8% on this receptor, whereas moxidectin yields 86.9% [2]. Researchers seeking a specific, lower level of receptor inhibition should therefore prioritize ivermectin B1a over moxidectin.

Agricultural Pesticide Development with High Potency Against Lepidopteran Pests

In the development of new agricultural insecticides targeting lepidopteran pests like Mythimna separata, ivermectin B1a-based mixtures offer a distinct potency advantage over milbemycins. Quantitative data demonstrates a 5.7-fold increase in activity against M. separata compared to milbemycin A3/A4 [3]. This provides a clear scientific basis for selecting ivermectin B1a as a superior lead compound or positive control in such programs.

Acaricide Studies and Structural Integrity Verification

In experiments assessing acaricidal activity against Tetranychus urticae, the structural integrity of ivermectin B1a is paramount. The compound is approximately 6-fold more potent than its major degradation product, Δ2-Avermectin B1a (LC90 of 0.038 ppm vs. 0.23 ppm) . This quantitative difference not only justifies the procurement of high-purity, non-degraded ivermectin B1a but also provides a sensitive benchmark for quality control and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dehydro-3,4-dihydro ivermectin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.